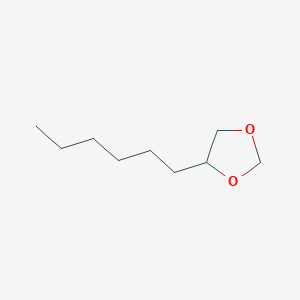![molecular formula C22H16N2O2 B14470725 6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole CAS No. 70487-18-2](/img/structure/B14470725.png)
6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole is a chemical compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, known for their biological activity and presence in many natural products . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran and amines in the presence of a catalytic amount of bismuth nitrate pentahydrate . The reaction is carried out under ultrasonic exposure, which enhances the yield of the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents used in the laboratory synthesis are often adapted for industrial applications to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under controlled conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aromatic rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyl-2H-cycloocta[c]pyrrole: Lacks the nitro group, which significantly alters its chemical and biological properties.
6-Amino-1,3-diphenyl-2H-cycloocta[c]pyrrole: The amino group provides different reactivity and potential biological activity compared to the nitro group.
Uniqueness
6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
70487-18-2 |
|---|---|
Molekularformel |
C22H16N2O2 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
6-nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole |
InChI |
InChI=1S/C22H16N2O2/c25-24(26)18-12-7-13-19-20(15-14-18)22(17-10-5-2-6-11-17)23-21(19)16-8-3-1-4-9-16/h1-15,23H |
InChI-Schlüssel |
WHXPYEMPTJVIHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C(C=CC3=C(N2)C4=CC=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


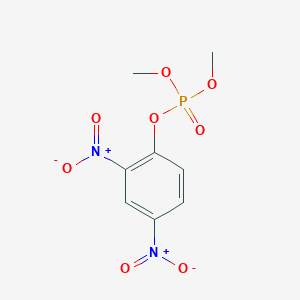
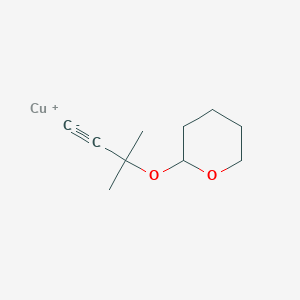
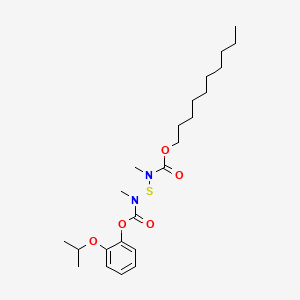
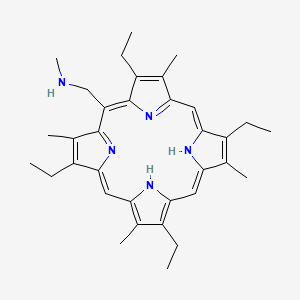
![Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B14470671.png)
![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)
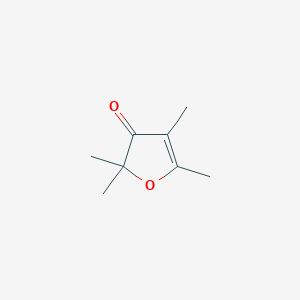
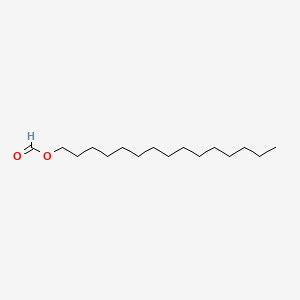

![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)

